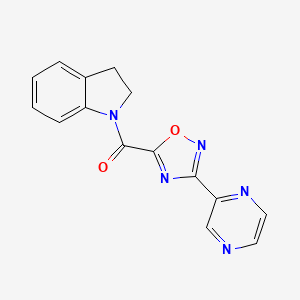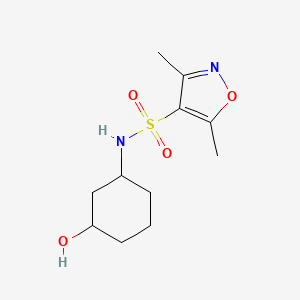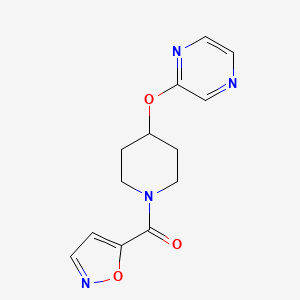
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound that features a combination of benzodioxin, fluorophenyl, methoxy, and dihydropyridazine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and fluorophenyl intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
化学反応の分析
Types of Reactions
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents.
科学的研究の応用
Chemistry
In chemistry, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, “this compound” might be explored for its potential as a drug candidate. Its structure suggests possible applications in treating diseases where modulation of specific biological pathways is required.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials might enhance their performance in specific applications, such as coatings, adhesives, or electronic devices.
作用機序
The mechanism by which “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide” include other benzodioxin derivatives, fluorophenyl compounds, and dihydropyridazine analogs. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets “this compound” apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-27-17-11-18(25)24(14-5-2-12(21)3-6-14)23-19(17)20(26)22-13-4-7-15-16(10-13)29-9-8-28-15/h2-7,10-11H,8-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCBTKNXVSOMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-(2-chlorophenyl)-4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2673072.png)
![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)


![tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2673080.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2673081.png)

![4-chloro-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide](/img/structure/B2673087.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673090.png)
![2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B2673091.png)


